2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro-

Description

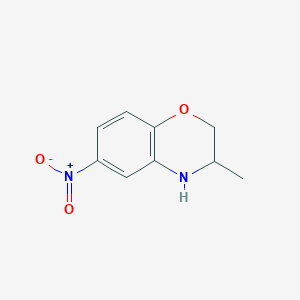

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a heterocyclic compound featuring a benzene ring fused to a partially saturated 1,4-oxazine ring. The nitro (-NO₂) group at position 6 and the methyl (-CH₃) group at position 3 significantly influence its electronic and steric properties, making it a candidate for diverse pharmacological applications. Benzoxazine derivatives are known for their antimicrobial, antioxidant, and fluorescence properties . The 3,4-dihydro configuration reduces ring strain and enhances stability compared to fully unsaturated analogs, while the nitro group may enhance electrophilic reactivity and biological activity .

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C9H10N2O3/c1-6-5-14-9-3-2-7(11(12)13)4-8(9)10-6/h2-4,6,10H,5H2,1H3 |

InChI Key |

MDNIRHKWCSLVGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-nitrophenol with 3-methyl-2-aminopropanol under acidic conditions to form the desired benzoxazine ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Reduction: 3,4-dihydro-3-methyl-6-amino-2H-1,4-benzoxazine.

Oxidation: Corresponding oxides or nitroso derivatives.

Substitution: Various substituted benzoxazines depending on the substituent introduced.

Scientific Research Applications

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Nitro Group Impact

The nitro group at position 6 is a common feature in benzoxazine derivatives. It enhances electrophilicity, enabling interactions with biological targets (e.g., enzymes or microbial membranes) . In 3,4-dihydro-3-methyl-6-nitro-2H-1,4-benzoxazine , the nitro group likely contributes to antimicrobial activity, as seen in analogs like 6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one . However, nitro groups may also increase toxicity, necessitating careful pharmacokinetic evaluation.

Methyl Group and Dihydro Configuration

The dihydro configuration (3,4-dihydro) enhances conformational flexibility compared to fully unsaturated derivatives like 2H-1,4-benzothiazine-6-carboxylic acid (), which has a rigid planar structure. This flexibility may improve binding to dynamic biological targets .

Comparative Pharmacological Profiles

- 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine (): The bromophenyl group introduces halogen bonding, which can enhance affinity for kinases or GPCRs.

- 2,2-Dimethyl-6-nitro-4H-1,4-benzoxazin-3-one (): The dimethyl groups stabilize the oxazinone ring, favoring antioxidant activity over antimicrobial effects.

Biological Activity

2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This compound features a heterocyclic structure that can exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- is . Its structure consists of a benzene ring fused with a nitrogen-containing oxazine ring. The presence of the nitro group at the 6-position and the methyl group at the 3-position significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 2H-1,4-Benzoxazine, 3,4-dihydro-3-methyl-6-nitro- |

| CAS Number | 174567-34-1 |

Antimicrobial Activity

Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2H-1,4-Benzoxazine derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 100 µg/ml against various microorganisms .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of benzoxazine derivatives. For instance, a novel series of ethyl-substituted benzoxazines showed promising results in inhibiting cancer cell proliferation with IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines including PC-3 and MDA-MB-231 . The mechanism appears to involve apoptosis induction and interaction with estrogen receptors, similar to known isoflavones .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazine derivatives has also been explored. Compounds have been found to inhibit inflammatory mediators, suggesting their utility in treating conditions characterized by excessive inflammation .

The biological mechanisms underlying the activities of 2H-1,4-Benzoxazine involve interactions with various molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Anticancer Mechanism : It likely induces apoptosis through modulation of signaling pathways involved in cell cycle regulation and survival.

- Anti-inflammatory Mechanism : Benzoxazines may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Study on Antimicrobial Activity

A comprehensive study evaluated several benzoxazine derivatives against a range of pathogens. The results indicated that certain modifications in the chemical structure led to enhanced antimicrobial potency. For example, compounds with electron-withdrawing groups exhibited improved activity against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Properties

In another study focusing on anticancer activity, several derivatives were synthesized and tested for their ability to induce apoptosis in breast cancer cells. The results showed that specific substitutions on the benzoxazine scaffold significantly increased cytotoxicity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.